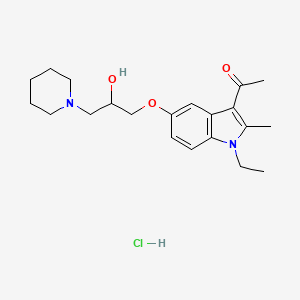![molecular formula C24H27N3O2S B1650541 N-cyclopentyl-10-(3,5-dimethylphenyl)-11-methyl-9-oxo-3-thia-1,10-diazatricyclo[6.4.0.02,6]dodeca-2(6),4,7-triene-11-carboxamide CAS No. 1185164-26-4](/img/structure/B1650541.png)
N-cyclopentyl-10-(3,5-dimethylphenyl)-11-methyl-9-oxo-3-thia-1,10-diazatricyclo[6.4.0.02,6]dodeca-2(6),4,7-triene-11-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopentyl-6-(3,5-dimethylphenyl)-7-methyl-5-oxo-5,6,7,8-tetrahydrothieno[3’,2’:4,5]pyrrolo[1,2-a]pyrazine-7-carboxamide is a complex organic compound that belongs to the class of pyrrolopyrazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-6-(3,5-dimethylphenyl)-7-methyl-5-oxo-5,6,7,8-tetrahydrothieno[3’,2’:4,5]pyrrolo[1,2-a]pyrazine-7-carboxamide typically involves a multi-step process. One common method includes the following steps:
Formation of the pyrrole ring: This can be achieved through the cross-coupling of pyrrole with acyl (bromo)acetylenes in the presence of a catalyst such as solid alumina at room temperature.
Addition of propargylamine: The acetylenes obtained from the previous step are reacted with propargylamine to form N-propargylenaminones.
Intramolecular cyclization: The final step involves the cyclization of the prepared propargylic derivatives using a base like Cs2CO3 in DMSO to form the desired pyrrolopyrazine structure.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and high yield. This could include the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-6-(3,5-dimethylphenyl)-7-methyl-5-oxo-5,6,7,8-tetrahydrothieno[3’,2’:4,5]pyrrolo[1,2-a]pyrazine-7-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present on the compound.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Bases: Sodium hydroxide, potassium carbonate.
Solvents: DMSO, ethanol, methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-cyclopentyl-6-(3,5-dimethylphenyl)-7-methyl-5-oxo-5,6,7,8-tetrahydrothieno[3’,2’:4,5]pyrrolo[1,2-a]pyrazine-7-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclopentyl-6-(3,5-dimethylphenyl)-7-methyl-5-oxo-5,6,7,8-tetrahydrothieno[3’,2’:4,5]pyrrolo[1,2-a]pyrazine-7-carboxamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit certain enzymes, thereby affecting biochemical pathways.
Receptor binding: It may bind to specific receptors, modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrazine derivatives: These compounds share a similar core structure and may exhibit comparable biological activities.
Thienopyridine derivatives: These compounds also contain a thieno ring and may have similar chemical properties.
Uniqueness
N-cyclopentyl-6-(3,5-dimethylphenyl)-7-methyl-5-oxo-5,6,7,8-tetrahydrothieno[3’,2’:4,5]pyrrolo[1,2-a]pyrazine-7-carboxamide is unique due to its specific substitution pattern and the presence of both cyclopentyl and dimethylphenyl groups, which may confer distinct biological and chemical properties.
Properties
CAS No. |
1185164-26-4 |
|---|---|
Molecular Formula |
C24H27N3O2S |
Molecular Weight |
421.6 |
IUPAC Name |
N-cyclopentyl-10-(3,5-dimethylphenyl)-11-methyl-9-oxo-3-thia-1,10-diazatricyclo[6.4.0.02,6]dodeca-2(6),4,7-triene-11-carboxamide |
InChI |
InChI=1S/C24H27N3O2S/c1-15-10-16(2)12-19(11-15)27-21(28)20-13-17-8-9-30-22(17)26(20)14-24(27,3)23(29)25-18-6-4-5-7-18/h8-13,18H,4-7,14H2,1-3H3,(H,25,29) |
InChI Key |
BZENUTGDLTUAML-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)N2C(=O)C3=CC4=C(N3CC2(C)C(=O)NC5CCCC5)SC=C4)C |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)C3=CC4=C(N3CC2(C)C(=O)NC5CCCC5)SC=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-(5-Methylpyrazol-1-yl)phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B1650459.png)
![1-(tert-butoxy)-3-[{[5-(2,4-difluorophenoxy)-1-methyl-3-phenyl-1H-pyrazol-4-yl]methyl}(isobutyl)amino]-2-propanol](/img/structure/B1650461.png)
![N-[1-propyl-2-(1-pyrrolidinylmethyl)-1H-1,3-benzimidazol-5-yl]-1-cyclohexanecarboxamide](/img/structure/B1650462.png)
![(2-Butyl-1-benzofuran-3-yl)(4-{[2-(ethylamino)(~2~H_4_)ethyl]oxy}-3,5-diiodophenyl)methanone](/img/structure/B1650463.png)
![N-(2-methoxybenzyl)-6-methyl-4-oxo-2-phenyl-5-propyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-6-carboxamide](/img/structure/B1650464.png)
![3-benzyl-8-methyl-5-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B1650468.png)
![3-({8-[4-({[5-(4-Pyridyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)benzoyl]-8-azabicyclo[3.2.1]oct-3-yl}oxy)benzonitrile](/img/structure/B1650469.png)
![7-(4-chlorophenyl)-2-(4-fluorophenyl)imidazo[1,2-a]pyrazin-8(7H)-one](/img/structure/B1650470.png)
![1-benzyl-5-[(dimethylamino)sulfonyl]-N-propyl-1H-indole-2-carboxamide](/img/structure/B1650472.png)

![3-[2-(3-methoxyphenyl)-4,5-dimethyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl]-N-[4-(methylthio)benzyl]propanamide](/img/structure/B1650474.png)
![5-[(2-chlorophenyl)acetyl]-3-[4-ethyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1650478.png)
![1-ethyl-2-(pyrrolidin-1-ylcarbonyl)chromeno[4,3-b]pyrrol-4(1H)-one](/img/structure/B1650480.png)
![N-(3,4-dimethylphenyl)-4-{[2-(4-methylphenyl)-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-yl]methyl}piperazine-1-carboxamide](/img/structure/B1650481.png)
